ZD-4190

概要

説明

ZD-4190は、血管内皮成長因子受容体型チロシンキナーゼ活性の小分子阻害剤です。これは、置換された4-アニリノキナゾリンであり、血管内皮成長因子受容体2および上皮成長因子受容体シグナル伝達経路の強力な阻害で知られています。 この化合物は、広範囲にわたる抗腫瘍効果を示し、癌治療に使用されています .

準備方法

合成経路と反応条件

特定の合成経路と反応条件は、所有権があり、詳細な情報は公開されている情報源では容易に入手できません .

工業生産方法

ZD-4190の工業生産方法は、高い収率と純度を保証するための最適化された反応条件を使用した大規模合成を含みます。 このプロセスには、通常、結晶化、精製、品質管理などのステップが含まれ、医薬品規格を満たしています .

化学反応の分析

反応の種類

ZD-4190は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含みます。

還元: 水素の付加または酸素の除去を含みます。

置換: ある官能基を別の官能基で置換することを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 条件は、目的の反応と生成物によって異なります .

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまな薬理学的特性と用途を持つthis compoundのさまざまな誘導体が含まれます .

科学的研究への応用

This compoundは、次のような幅広い科学的研究への応用があります。

化学: 血管内皮成長因子受容体および上皮成長因子受容体シグナル伝達経路の阻害を研究するためのツール化合物として使用されます。

生物学: 血管内皮成長因子が血管新生と腫瘍の増殖に果たす役割を理解するための研究で使用されています。

医学: 腫瘍の増殖と転移を阻害することにおいて、特に癌治療における可能性について調査されています。

科学的研究の応用

Tumor Xenograft Studies

ZD-4190 has been evaluated in several preclinical studies using human tumor xenografts, including breast, lung, prostate, and ovarian cancers. Key findings include:

- Significant Tumor Growth Inhibition : In a study with MDA-MB-435 breast cancer xenografts, this compound treatment resulted in a marked reduction in tumor volume compared to control groups. After three days of treatment at 100 mg/kg/day, tumor growth was significantly delayed .

| Tumor Model | Treatment Duration | Dose (mg/kg/day) | Growth Inhibition (%) |

|---|---|---|---|

| MDA-MB-435 | 3 days | 100 | Significant |

| PC-3 Prostate | 10 weeks | 100 | 79 - 95 |

| Calu-6 Lung | 21 days | 12.5 | Significant |

Antiangiogenic Effects

In addition to inhibiting tumor growth, this compound has demonstrated antiangiogenic properties. In vivo studies showed reduced microvessel density and increased necrosis in tumors treated with this compound compared to control groups .

Imaging Studies

Recent advancements have utilized imaging techniques to monitor the therapeutic effects of this compound:

- Positron Emission Tomography (PET) : PET imaging with tracers like -FLT and -FPPRGD2 has been employed to evaluate changes in tumor metabolism and angiogenesis during treatment. Results indicated a significant decrease in tracer uptake in treated tumors, correlating with reduced vascularity and proliferation .

Case Study 1: Breast Cancer Model

In a controlled study involving MDA-MB-435 xenografts, mice treated with this compound exhibited a reduction in tumor volume by approximately 41% after three days of treatment. The imaging studies confirmed decreased angiogenesis as evidenced by reduced -FPPRGD2 uptake .

Case Study 2: Prostate Cancer Model

In another study focusing on PC-3 prostate cancer xenografts, prolonged treatment with this compound for ten weeks resulted in sustained inhibition of tumor growth. Upon withdrawal of therapy, tumors resumed growth at rates comparable to controls after a brief lag period .

作用機序

ZD-4190は、血管内皮成長因子受容体型チロシンキナーゼの活性を阻害することにより、その効果を発揮します。この阻害は、血管新生と腫瘍の増殖を促進するシグナル伝達経路を遮断します。 分子標的には、血管内皮成長因子受容体2および上皮成長因子受容体があり、これは内皮細胞の増殖と生存に不可欠です .

類似の化合物との比較

類似の化合物

ZD6474: 血管内皮成長因子受容体および上皮成長因子受容体シグナル伝達経路の別の阻害剤。

ZD1839: 上皮成長因子受容体型チロシンキナーゼ活性の阻害で知られています。

ZD4054: エンドセリンA受容体を標的にし、癌研究で使用されます。

This compoundの独自性

This compoundは、血管内皮成長因子受容体2と上皮成長因子受容体の両方のシグナル伝達経路を強力に阻害するため、独自性があります。 この二重阻害は、癌研究において貴重な化合物であり、広範囲にわたる抗腫瘍効果を提供します .

類似化合物との比較

Similar Compounds

ZD6474: Another inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.

ZD1839: Known for its inhibition of epidermal growth factor receptor tyrosine kinase activity.

ZD4054: Targets endothelin A receptor and is used in cancer research.

Uniqueness of ZD-4190

This compound is unique due to its potent inhibition of both vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This dual inhibition makes it a valuable compound in cancer research, offering broad-spectrum antitumor efficacy .

生物活性

ZD-4190, also known as this compound, is a small molecule that functions as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer research. This compound is recognized for its ability to inhibit tumor growth and angiogenesis, making it a significant candidate in oncology.

This compound operates primarily by inhibiting receptor tyrosine kinases (RTKs), specifically targeting VEGFR2 and EGFR. The inhibition of these receptors disrupts key signaling pathways involved in tumor proliferation and blood vessel formation. The compound exhibits submicromolar potency against VEGF receptor tyrosine kinase activity, with reported IC50 values of approximately:

- 29 nM for KDR (kinase insert domain receptor)

- 708 nM for Flt-1 (fms-like tyrosine kinase 1) .

This selective inhibition is crucial for its effectiveness in reducing tumor size and preventing metastasis across various cancer models.

Biological Activity in Cancer Models

This compound has demonstrated significant efficacy in several preclinical cancer models, including:

- Lung Cancer : Calu-6 cell line

- Breast Cancer : MDA-MB-231 cell line

- Prostate Cancer : PC-3 xenograft model

- Ovarian Cancer : SKOV-3 cell line

In these studies, this compound not only reduced tumor size but also inhibited the metastatic spread of cancer cells by affecting the tumor microenvironment .

Table 1: Summary of Biological Activity in Cancer Models

| Cancer Type | Cell Line | Efficacy Observed |

|---|---|---|

| Lung Cancer | Calu-6 | Significant reduction in tumor size |

| Breast Cancer | MDA-MB-231 | Inhibition of metastasis |

| Prostate Cancer | PC-3 | Prolonged tumor cytostasis |

| Ovarian Cancer | SKOV-3 | Enhanced efficacy with combination therapies |

Case Study 1: PET Imaging of Tumor Response

A study utilized positron emission tomography (PET) imaging to evaluate the early response of MDA-MB-435 tumors to this compound treatment. The findings indicated that this compound effectively reduced metabolic activity within tumors, demonstrating its potential as an early indicator of therapeutic response .

Case Study 2: Tumor Microenvironment Impact

Research has shown that this compound not only targets tumor cells but also modulates the tumor microenvironment. This modulation enhances the effectiveness of other therapeutic agents, suggesting that this compound could be beneficial in combination therapies aimed at improving overall treatment outcomes .

Comparative Analysis with Other Compounds

This compound's unique profile can be compared with other similar compounds targeting RTKs:

| Compound Name | Target Receptors | Potency (IC50) | Unique Features |

|---|---|---|---|

| ZD-6474 | VEGFR2, EGFR | 5 nM | Dual inhibitor with improved selectivity |

| Sorafenib | VEGFR2, PDGFR, Raf | 10 nM | Multi-targeted approach; used for liver cancer |

| Lapatinib | EGFR, HER2 | 40 nM | Specific for HER2-positive breast cancer |

This compound stands out due to its specific targeting of VEGFR2 with submicromolar potency while maintaining an oral bioavailability profile that enhances its clinical utility .

特性

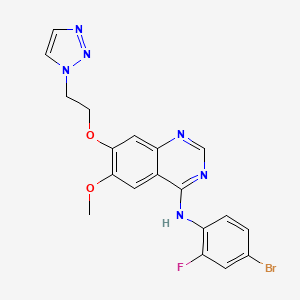

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTGTVGEKMZEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。